
6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives often involves strategies that incorporate functional groups into the quinoline core. For instance, 2-Substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids can be synthesized via the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one, suggesting a method that could be adapted for the synthesis of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (Rudenko et al., 2012).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their chemical behavior and biological activity. X-ray structural analysis has been used to determine the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, revealing insights into the spatial arrangement of the quinoline core and its substituents (Rudenko et al., 2013).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including bromination, which has been explored for 4-hydroxyquinoline derivatives. Such reactions can significantly alter the chemical properties of the compound, affecting its potential applications and interactions (Ukrainets et al., 2013).
Physical Properties Analysis
The physical properties of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, such as solubility, melting point, and crystalline structure, are essential for its handling and application in various fields. These properties are often studied through techniques like crystallography and spectrometry to understand the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemicals, and photolytic stability, define the compound's utility in synthesis and its biological activity. For example, the photolabile properties of brominated hydroxyquinoline have been examined, highlighting the potential for selective reactivity under specific conditions (Fedoryak & Dore, 2002).
Aplicaciones Científicas De Investigación
Photolabile Protecting Groups
6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid and its analogs have been studied for their potential as photolabile protecting groups. For example, 8-bromo-7-hydroxyquinoline (BHQ) has shown higher single photon quantum efficiency than other esters and is sensitive enough for multiphoton-induced photolysis in vivo, suggesting its utility in biological systems as a caging group for biological messengers (Fedoryak & Dore, 2002).
Tautomerism Studies
Research on hydroxyquinoline carboxylic acids, including compounds related to 6,8-dimethyl-4-hydroxyquinoline-3-carboxylic acid, has provided insights into tautomerism. Solid-state and solution NMR spectroscopy has been used to characterize these compounds and their conjugate acids and bases, revealing distinct chemical shift patterns that help distinguish between individual tautomers (Gudat, Nycz, & Polanski, 2008).
Electrochemistry and Spectroelectrochemistry
The electrochemistry and spectroelectrochemistry of hydroxyquinoline carboxylic acids have been explored, with studies showing that oxidation mechanisms of these compounds involve unexpected protonation of the nitrogen atom in the heterocycle. This research contributes to understanding the electron transfer efficiency of hydroxyquinolines in biosystems and supports molecular orbital calculations (Sokolová et al., 2015).
Synthesis and Physicochemical Properties
There has been development in the synthesis of hydroxyquinoline carboxylic acids, including derivatives with specific moieties like ethynyl. Research on these synthesized structures focuses on investigating their physicochemical properties, which can have wide-ranging implications in various scientific fields (Maklakova et al., 2019).
Crystal Structure and Solvent Effects
Studies have also delved into the crystal structures of compounds like diquinoline derivatives, which are related to hydroxyquinoline carboxylic acids. These studies reveal how different solvents can lead to alternative crystal forms through aromatic, halogen bonding, and hydrogen bonding competition, demonstrating the crucial role of crystallization solvent choice in producing alternative crystal forms (Alshahateet et al., 2015).
Mecanismo De Acción
Target of Action
The primary targets of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid are currently unknown. This compound is a unique chemical provided for early discovery researchers
Mode of Action
It is known that quinoline derivatives can interact with various targets, leading to changes in cellular processes . The specific interactions of this compound with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Quinoline derivatives have been found to interact with a variety of biochemical pathways
Propiedades
IUPAC Name |
6,8-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-6-3-7(2)10-8(4-6)11(14)9(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUOQXWRSVPGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=CN2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352142 | |
| Record name | 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |
CAS RN |
31601-86-2, 948288-96-8 | |
| Record name | 1,4-Dihydro-6,8-dimethyl-4-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31601-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




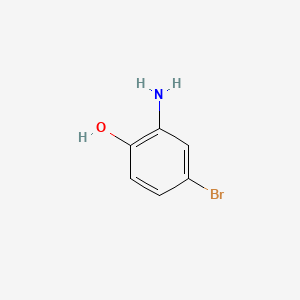

![ethyl (2Z)-3-[(4-chlorophenyl)amino]-2-cyanoacrylate](/img/structure/B1269493.png)
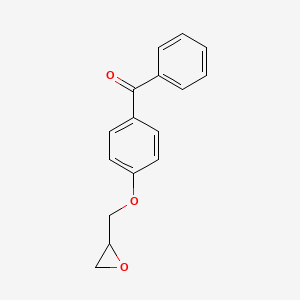
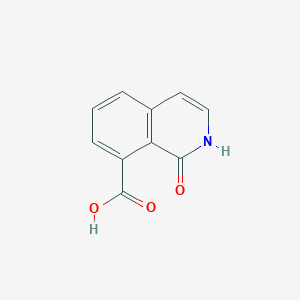


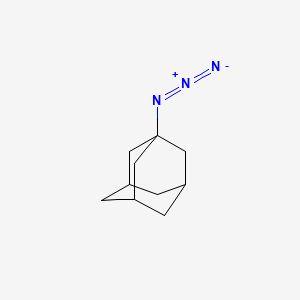
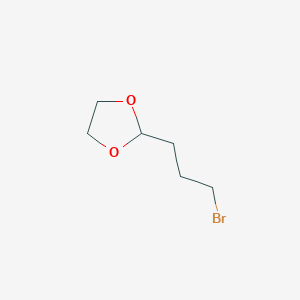
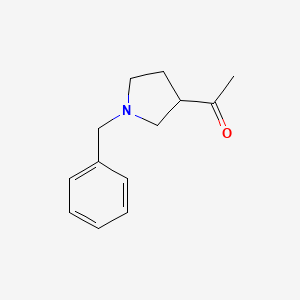
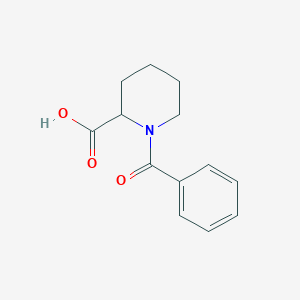

![2-[(Dimethylamino)methyl]cyclopentan-1-one hydrochloride](/img/structure/B1269526.png)